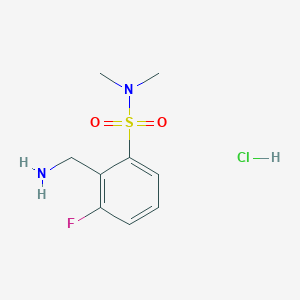

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule that contains functional groups such as aminomethyl, fluoro, dimethyl, and sulfonamide. These functional groups suggest that the compound could have potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, amines can generally be synthesized through methods such as reductive amination or nucleophilic substitution . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with acid chlorides . The specific reactions that this compound can undergo would depend on the other functional groups present and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties can include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Antitumor Applications

- Sulfonamide Derivatives in Antitumor Drugs : Sulfonamide derivatives, including those similar to the compound , have been investigated for their antitumor properties. Researchers designed and synthesized sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, which exhibited high antitumor activity and low toxicity (Huang, Lin, & Huang, 2002).

Molecular Imaging and Blood Clotting

- ApoSense Compounds : A study on ApoSense compounds, a family to which the compound belongs, demonstrates its potential in molecular imaging and monitoring antiapoptotic drug treatments. It specifically mentions a related compound used for positron emission tomography studies (Basuli et al., 2012).

Inhibition of Tumor-Associated Isozyme

- Carbonic Anhydrase Inhibitors : Research on halogenated sulfonamides, related to the compound , shows their effectiveness in inhibiting tumor-associated isozyme carbonic anhydrase IX. This suggests potential applications as antitumor agents (Ilies et al., 2003).

Drug-Tubulin Interactions

- Sulfonamide Drugs and Tubulin : A study on sulfonamide drugs binding to the colchicine site of tubulin indicates the compound's relevance in studying drug-tubulin interactions, which is critical for antimitotic properties and cancer treatment (Banerjee et al., 2005).

Antitumor Gene Expression

- Gene Expression in Antitumor Sulfonamides : An investigation into the gene expression changes induced by antitumor sulfonamides, including compounds similar to the one , highlights their role in influencing drug-sensitive cellular pathways in cancer treatment (Owa et al., 2002).

Fluorometry in Drug Analysis

- Fluorometric Analysis of Drugs : The compound's relevance is also seen in fluorometry, where similar sulfonamides are used in the analysis of drugs, demonstrating its utility in pharmaceutical sciences (Stewart & Wilkin, 1972).

Mechanism of Action

Target of Action

The primary target of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) enzyme . LeuRS plays a crucial role in protein synthesis by attaching the correct amino acid to its tRNA. This process is essential for the survival and virulence of Mtb .

Mode of Action

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride interacts with its target, the Mtb LeuRS, inhibiting its function . This interaction disrupts the protein synthesis process, leading to the death of the bacteria .

Biochemical Pathways

It is known that the compound interferes with the protein synthesis pathway by inhibiting the function of the mtb leurs . This disruption can lead to downstream effects such as the inhibition of bacterial growth and eventual bacterial death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of 2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride’s action result in the inhibition of protein synthesis in Mtb, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, as well as precautions for safe handling and use. The SDS for a similar compound, (Aminomethyl)pyridine, indicates that it is considered hazardous, with potential risks including skin and eye irritation, and respiratory irritation .

Future Directions

properties

IUPAC Name |

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S.ClH/c1-12(2)15(13,14)9-5-3-4-8(10)7(9)6-11;/h3-5H,6,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFOVEXGMGMFHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)

![3-bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377248.png)

![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)